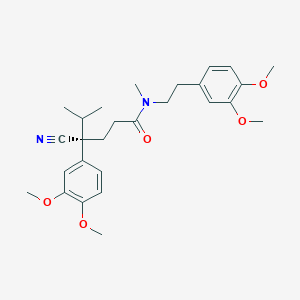
Cephalexin Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalexin Hydrate is a first-generation cephalosporin antibiotic. It is widely used to treat bacterial infections by inhibiting the synthesis of the bacterial cell wall. This compound is particularly effective against Gram-positive bacteria and some Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cephalexin Hydrate is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The key steps involve acylation with phenylglycine chloride hydrochloride, followed by hydrolysis and purification processes .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce 7-aminocephalosporanic acid, which is then chemically modified to obtain the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions: Cephalexin Hydrate undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound in the presence of water.
Oxidation: Reaction with oxidizing agents.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed: The major products formed from these reactions include different derivatives of Cephalexin, which may have varied pharmacological properties .
Aplicaciones Científicas De Investigación
Cephalexin Hydrate has numerous applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and modification of beta-lactam antibiotics.
Biology: Employed in studies investigating bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Widely used in clinical settings to treat infections caused by susceptible bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Cephalexin Hydrate exerts its antibacterial effects by targeting the bacterial cell wall. It binds to penicillin-binding proteins, inhibiting the final stages of peptidoglycan synthesis. This leads to a weakened cell wall, causing the bacterium to lyse and die. The specificity of this compound for bacterial cells, as opposed to human cells, underpins its selective toxicity .
Comparación Con Compuestos Similares
Cefaclor: Another first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefadroxil: Similar to Cephalexin but with a longer half-life, allowing for less frequent dosing.
Cefalexin: An anhydrous form of Cephalexin Hydrate with similar antibacterial activity
Uniqueness: this compound is unique due to its high solubility and stability in aqueous solutions, making it suitable for oral administration and effective in treating a wide range of bacterial infections .
Propiedades
Número CAS |
1212823-95-4 |
|---|---|
Fórmula molecular |
C₁₆H₁₇N₃O₄S |
Peso molecular |
347.39 |
Sinónimos |
(6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Alcephin; Alsporin; Cefablan; Cefadal; Cefadin; Taicelexin; Tepaxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


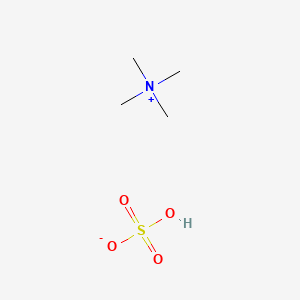
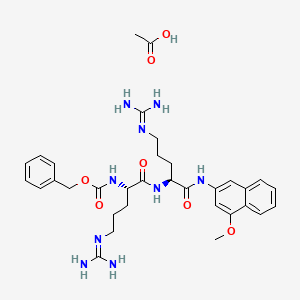
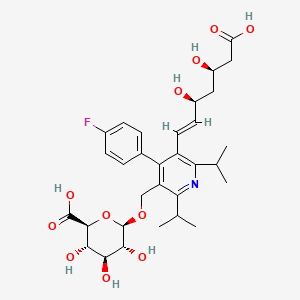

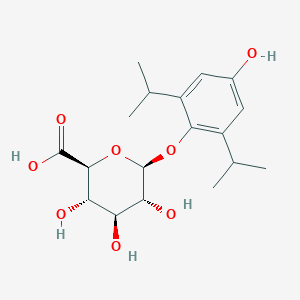
![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
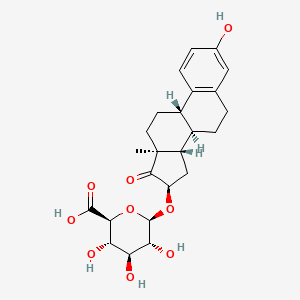
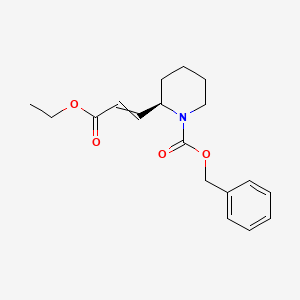
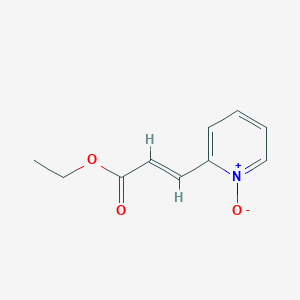

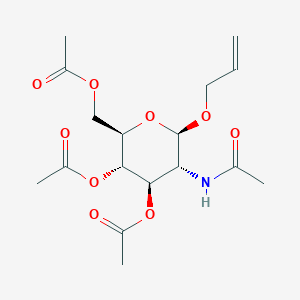
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)
